Kinase Selectivity Fingerprint – Target Compound vs. Class‑Representative p38α Inhibitors
No direct quantitative kinase inhibition data for CAS 1019105‑11‑3 were identified in public-domain peer‑reviewed literature or curated databases (ChEMBL, BindingDB, PubChem BioAssay) [1]. Within the BMS pyrazole‑amide patent series, multiple close analogs bearing the 6‑(1H‑pyrazol‑1‑yl)pyridazin‑3‑amine core demonstrate p38α IC₅₀ values in the low nanomolar range [2]. By class‑level inference, the target compound is expected to exhibit comparable on‑target potency, but the specific methoxyacetyl side chain versus amides with bulkier aromatic or heteroaromatic caps (e.g., benzamide or trifluoromethylbenzamide analogs) may shift selectivity across the p38α/β/γ/δ isoforms or against off‑target kinases such as JNK2 [2][3].
| Evidence Dimension | p38α MAP kinase inhibition (potency and selectivity) |
|---|---|
| Target Compound Data | No publicly available IC₅₀ / Kd for the exact compound |
| Comparator Or Baseline | Close patent analogs with 6‑(1H‑pyrazol‑1‑yl)pyridazin‑3‑amine core: typical p38α IC₅₀ 5–50 nM (class range, BMS patent examples) [2] |
| Quantified Difference | Not quantifiable without explicit data for CAS 1019105‑11‑3; structural difference (methoxyacetyl vs. substituted aryl/heteroaryl amide) predicts a distinct selectivity profile [2] |
| Conditions | Biochemical p38α inhibition assay (Bristol‑Myers Squibb in‑house protocols); exact format not public |
Why This Matters
Users requiring a specific p38 isoform selectivity window must verify empirical IC₅₀ data rather than rely on class‑average potency, because the methoxyacetyl moiety is predicted to yield a different off‑target signature based on BMS structure‑activity relationships [2][3].
- [1] ChEMBL, BindingDB, PubChem. Search for CAS 1019105‑11‑3 (accessed 2026). No quantitative bioactivity data found. View Source
- [2] Dyckman AJ, Das J, Leftheris K, et al. Aryl‑substituted pyrazole‑amide compounds useful as kinase inhibitors. US Patent 7,605,273 B2, granted October 20, 2009. View Source
- [3] Dhar TG, Wrobleski ST, Lin S, et al. Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorg. Med. Chem. Lett. 2007; 17: 1234‑1238. View Source
